![molecular formula C9H9N3O2 B2940982 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034525-69-2](/img/structure/B2940982.png)
4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one” is a chemical compound that belongs to the class of fused pyrimidines . Fused pyrimidine cores are privileged kinase scaffolds, yet few examples of the 2-amino-pyrido[3,4-d]pyrimidine chemotype have been disclosed in the context of kinase inhibitor programs .
Synthesis Analysis
The synthesis of this class of molecules involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation to give novel compounds with potential as kinase inhibitors . The yields are between good and high in every case, even when 4-halogenated compounds have a neighbouring methyl group in C5 .
Molecular Structure Analysis
The 2-amino-pyrido[3,4-d]pyrimidine core addresses key pharmacophoric elements of the kinase ATP pocket . This core has been utilised to a much lesser degree than many other fused pyrimidines .
Physical And Chemical Properties Analysis
The molecular formula of “4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one” is C8H7N3 . Its molecular weight is 145.16 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 0 rotatable bonds . Its topological polar surface area is 38.7 Ų .
科学的研究の応用
Corrosion Inhibition
4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one and its derivatives have been studied for their potential as corrosion inhibitors. Research has shown that certain pyrimidine derivatives can act as efficient inhibitors for mild steel corrosion in acidic media. These inhibitors function by adsorbing onto the metal surface, following Langmuir adsorption isotherm, as evidenced in studies involving electrochemical techniques, SEM, EDX, and AFM (Yadav et al., 2015).
Synthesis and Biological Activity
There has been significant interest in synthesizing novel derivatives of pyrido[2,3-d]pyrimidin-7(8H)-one due to their potential biological activities. For instance, these compounds have been synthesized to evaluate their activity as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (Boros et al., 2004). Additionally, studies have developed practical protocols for synthesizing substituted derivatives of this compound, which could have potential applications in medicinal chemistry (Galve et al., 2012).
Tyrosine Kinase Inhibitors
Expanding the diversity of substituents in pyrido[2,3-d]pyrimidin-7(8H)-one derivatives has shown promise in their potential as tyrosine kinase inhibitors. This includes exploration of new substituents at various positions, which could lead to the discovery of biologically active compounds, especially as ZAP-70 inhibitors (Masip et al., 2021).
Antimicrobial and Anticancer Activity
Research has also focused on the synthesis of new pyrido[2,3-d]pyrimidin-7(8H)-one derivatives for their potential antimicrobial and anticancer activities. For instance, studies have evaluated the antimicrobial activity of variously substituted derivatives (Fayed et al., 2014). Additionally, some derivatives have shown potent antitumor activity, highlighting their potential in cancer research (Elgohary & El-Arab, 2013).
作用機序
将来の方向性
The substitution of the halogens by several nucleophiles has been carried out as the third step of a new general synthesis of pyrido[2,3-d]pyrimidines . This opens up new possibilities for the discovery of novel chemotypes that can be exploited for the large fraction of kinase targets that remain to be drugged .
特性
IUPAC Name |
4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-12-7(13)4-3-6-8(12)10-5-11-9(6)14-2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWWHGKKENLGEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC2=C1N=CN=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

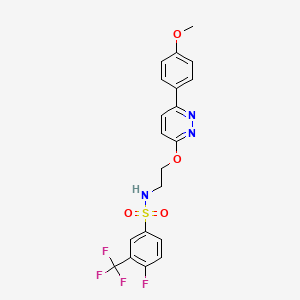

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2940905.png)
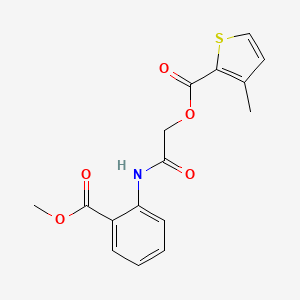

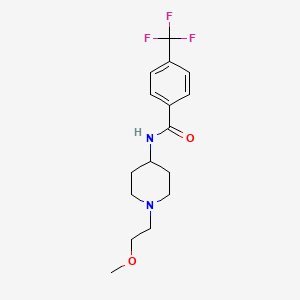
![5-(2-Azaspiro[3.3]heptan-2-yl)pyridin-2-amine](/img/structure/B2940912.png)
![Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(4-(trifluoromethyl)phenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2940914.png)
![Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate](/img/structure/B2940915.png)
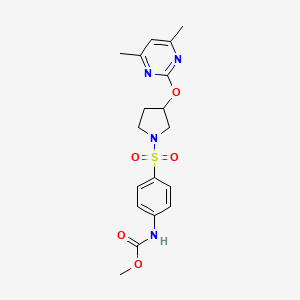
![N-[2-(2-Chloropropanoylamino)ethyl]-1-methyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide](/img/structure/B2940917.png)
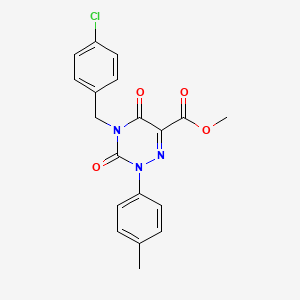
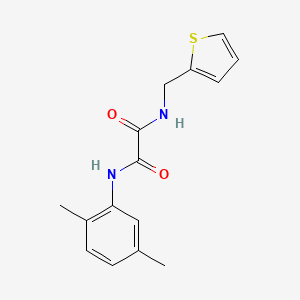
![ethyl 3-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2940922.png)